molecular formula C15H18F3N3O4S B14012529 Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- CAS No. 64876-93-3

Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-

Cat. No.: B14012529
CAS No.: 64876-93-3
M. Wt: 393.4 g/mol
InChI Key: KUMUPBLMKIPQAJ-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- (hereafter referred to as the "target compound") is a trifluoroacetamide derivative featuring a sulfonamide-functionalized phenyl group and a cyclopentyl substituent. Key features include:

  • Sulfonamide group: Enhances hydrogen-bonding capacity and solubility.
  • Cyclopentyl group: Contributes to lipophilicity and steric bulk.
  • Trifluoroacetamide backbone: Imparts metabolic stability and electron-withdrawing effects .

Properties

CAS No.

64876-93-3

Molecular Formula

C15H18F3N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

N-cyclopentyl-2,2,2-trifluoro-N-[2-oxo-2-(4-sulfamoylanilino)ethyl]acetamide

InChI

InChI=1S/C15H18F3N3O4S/c16-15(17,18)14(23)21(11-3-1-2-4-11)9-13(22)20-10-5-7-12(8-6-10)26(19,24)25/h5-8,11H,1-4,9H2,(H,20,22)(H2,19,24,25)

InChI Key

KUMUPBLMKIPQAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves multi-step organic reactions primarily centered on amide bond formation, protection/deprotection strategies, and selective functional group transformations. The key synthetic steps typically include:

  • Coupling of an amine-containing intermediate with an acid or acid derivative bearing the trifluoroethyl moiety.
  • Use of coupling reagents in the presence of a base to form an intermediate amide.
  • Hydrogenolysis or catalytic hydrogenation to remove protecting groups such as benzyl carbamate (CBZ).
  • Formation of acid salts to improve compound stability or solubility.

This approach is supported by patent literature describing related trifluoroethyl acetamide derivatives, which share similar synthetic routes.

Stepwise Preparation Methodology

Formation of the Key Intermediate

The preparation begins with the coupling of a compound containing the 4-(aminosulfonyl)phenyl moiety with a trifluoroethyl-containing acetamide intermediate. This is typically achieved by:

  • Reacting a compound of Formula 2 (bearing the aminosulfonylphenyl group) with a compound of Formula 3 (trifluoroethyl acetamide derivative) in the presence of a coupling reagent such as carbodiimides (e.g., EDC, DCC) or uronium salts.
  • A base (e.g., triethylamine or DIPEA) is added to facilitate the reaction and neutralize generated acids.
  • The reaction yields an intermediate of Formula 4, which contains the amide linkage and protected functional groups.

This step is crucial for ensuring the correct attachment of the trifluoroethyl group to the acetamide backbone while preserving the aminosulfonyl phenyl functionality.

Deprotection via Hydrogenolysis

  • The intermediate bearing a benzyl carbamate protecting group undergoes catalytic hydrogenation using a hydrogenolysis catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
  • This step removes the CBZ protecting group, liberating the free amine functionality necessary for further transformations or biological activity.
  • Conditions are optimized to avoid reduction of sensitive groups, maintaining the integrity of the trifluoroethyl moiety and sulfonamide group.

Salt Formation

  • The free amine compound can be converted into various acid salts by treatment with acids such as hydrochloric acid, hydrobromic acid, trifluoroacetic acid, methanesulfonic acid, sulfuric acid, or phosphoric acid.
  • Salt formation improves compound stability, crystallinity, and sometimes solubility, facilitating handling and formulation.
  • The resulting acid salts are designated as Formula 1A derivatives.

Reaction Scheme Summary

Step Reactants Reagents/Conditions Product/Intermediate
1 Compound with 4-(aminosulfonyl)phenyl + trifluoroethyl acetamide derivative Coupling reagent (e.g., EDC), base (triethylamine) Amide intermediate with CBZ protecting group (Formula 4)
2 Amide intermediate (Formula 4) Hydrogen, Pd/C catalyst (hydrogenolysis) Deprotected amide (free amine) (Formula 1)
3 Free amine compound (Formula 1) Acid (HCl, HBr, CF3CO2H, etc.) Acid salt of compound (Formula 1A)

Additional Notes on Synthetic Details

  • The benzyl carbamate (CBZ) protecting group is commonly used to protect amines during coupling reactions and is removed under mild hydrogenolysis conditions to prevent side reactions.
  • The trifluoroethyl group is introduced early in the synthesis to ensure its stability throughout subsequent steps.
  • The aminosulfonylphenyl group is sensitive to harsh conditions; therefore, mild bases and coupling reagents are preferred.
  • Alternative coupling reagents and bases may be employed depending on scale and desired purity.
  • The use of acid salts is tailored to the intended pharmaceutical formulation or further synthetic steps.

Research Findings and Literature Support

  • The European patent EP2621894B1 extensively details the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide derivatives, which are structurally related to the target compound. This patent provides a robust synthetic framework applicable to Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-.
  • The use of benzyl carbamate protecting groups and their removal by hydrogenolysis is well documented in organic synthesis literature, including Greene and Wuts' "Protective Groups in Organic Synthesis".
  • Crystallographic and structural studies of related sulfonamide compounds confirm the stability of the aminosulfonylphenyl moiety under the described reaction conditions.
  • No direct preparation methods for this exact compound were found in public chemical databases or alternative scientific publications, indicating that the patented method remains the authoritative source for synthesis.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Notes
Coupling Reagents (EDC, DCC) Facilitate amide bond formation Mild conditions preferred
Bases (Triethylamine, DIPEA) Neutralize acid byproducts Maintain reaction pH
Pd/C Catalyst + H2 Hydrogenolysis (CBZ deprotection) Avoid reduction of sensitive groups
Acids (HCl, CF3CO2H, HBr) Salt formation Improve compound stability and solubility

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the aminosulfonyl group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The pathways involved in its action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with structurally related acetamides from the evidence:

Compound Name/Evidence ID Molecular Formula Average Mass (g/mol) Key Substituents/Features Potential Applications/Properties
Target Compound Not available Not available N-Cyclopentyl, 4-(aminosulfonyl)phenyl, trifluoroacetamide Sulfonamide-based drug design
C₁₈H₁₇F₄N₃O₃ 399.344 Trifluoromethoxy, methylamino, 3-fluorophenyl Potential kinase inhibitor
C₂₀H₂₁N₅O₃S₂ 443.54 1,2,4-triazole, sulfanyl, 3-methoxyphenyl Anti-inflammatory or antimicrobial agent
C₂₀H₁₈Cl₂F₃N₃O₅S 546.39 Dichloro, isopropoxy, sulfonyl, trifluoromethylphenyl Herbicide or enzyme inhibitor
C₈H₄ClF₃N₂O₃ 268.58 Chloro, nitro, trifluoroacetamide Reactive intermediate in synthesis
C₁₃H₁₅ClFN₃O₂ 311.73 Chloro, ethyl, 4-fluorobenzyl Neurotransmitter modulator
Key Observations:

Sulfonamide vs. Sulfonyl/Sulfanyl Groups: The target compound’s 4-(aminosulfonyl)phenyl group distinguishes it from analogs with sulfonyl () or sulfanyl () groups. Sulfonamides are known for enhanced solubility and target binding via hydrogen bonding .

Trifluoroacetamide Backbone: Shared with and , this group improves metabolic stability compared to non-fluorinated acetamides .

Cyclopentyl vs.

Solubility and Hydrogen Bonding:
  • The sulfonamide group in the target compound likely increases aqueous solubility compared to nitro () or chloro () substituents, which are more hydrophobic .
  • highlights that acetamides with planar amide groups form hydrogen-bonded dimers (R₂²(10) motif), a feature that may extend to the target compound, influencing crystallinity and stability .

Biological Activity

Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- (commonly referred to as compound 1), is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of compound 1 is C15H18F3N3O4S, with a molecular weight of 393.4 g/mol. It features a trifluoromethyl group, a sulfonamide moiety, and an acetamide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compound 1 exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. Below are key findings from recent studies:

Enzyme Inhibition

  • Butyrylcholinesterase (BChE) Inhibition :
    • A study evaluated several substituted acetamides for their ability to inhibit BChE, an enzyme implicated in Alzheimer's disease. Compound 1 was part of a series that demonstrated significant inhibition of BChE with promising IC50 values .
    • The mechanism of action involves binding to the active site of BChE, as confirmed by docking studies that showed interaction with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme .

Antimicrobial Activity

Research has also explored the antimicrobial properties of sulfonamide derivatives. Compounds similar to compound 1 have shown effectiveness against various bacterial strains. The presence of the sulfonamide group is crucial for this activity, enhancing the compound's ability to disrupt bacterial growth.

The mechanism through which compound 1 exerts its biological effects primarily involves:

  • Enzyme Binding : The compound's sulfonamide group facilitates strong interactions with target enzymes like BChE, leading to inhibition.
  • Modulation of Biochemical Pathways : By inhibiting specific enzymes, compound 1 can alter metabolic pathways associated with neurodegenerative diseases and microbial resistance.

Research Findings and Case Studies

Table 1 summarizes significant research findings related to the biological activity of compound 1:

Study ReferenceBiological ActivityKey Findings
BChE InhibitionCompound 1 showed IC50 values indicative of strong inhibition; acted as a mixed-type inhibitor.
Antimicrobial ActivitySimilar compounds exhibited antibacterial properties against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionConfirmed interaction with enzyme active sites through molecular docking studies.

Q & A

Q. What are the recommended synthetic routes for N-substituted acetamide derivatives containing sulfonamide and trifluoromethyl groups?

Methodological Answer:

  • Carbodiimide-Mediated Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar reagents to activate carboxylic acid intermediates (e.g., 3,4-dichlorophenylacetic acid) for coupling with amines. Triethylamine is typically added to neutralize HCl byproducts .
  • Solvent Selection : Dichloromethane or DMF is preferred for solubility and reaction efficiency.
  • Purification : Extract with dichloromethane, wash with NaHCO₃ and brine, and concentrate under reduced pressure. Crystallize via slow evaporation for structural confirmation .
  • Yield Optimization : Reaction temperatures near 273 K improve selectivity for amide bond formation .

Q. Which spectroscopic techniques are critical for characterizing trifluoroacetamide derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., cyclopentyl CH₂ groups, trifluoromethyl splitting patterns) and confirm amide bond formation. For example, acetamide protons resonate at δ 2.0–2.5 ppm .
  • FTIR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and sulfonamide S=O vibrations (1150–1350 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O dimers in similar compounds) .

Q. How can solubility challenges be addressed during in vitro assays for sulfonamide-containing acetamides?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in aqueous buffers (PBS, pH 7.4).
  • Surfactants : Polysorbate-80 (0.01–0.1%) improves colloidal stability for hydrophobic derivatives .
  • Solubility Screening : Measure via UV-Vis at λ_max or LC-MS quantification in simulated biological fluids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally analogous acetamides?

Methodological Answer:

  • Dynamic Effects : Assess temperature-dependent NMR to identify conformational exchange (e.g., rotameric amide bonds).
  • Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace coupling efficiency and eliminate signal overlap .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for trifluoroacetamide-based enzyme inhibitors?

Methodological Answer:

  • Scaffold Modification : Systematically vary substituents (e.g., cyclopentyl vs. aryl groups) and assess steric/electronic effects on binding.
  • Enzyme Assays : Use fluorescence polarization or SPR to quantify inhibition constants (Kᵢ) for target enzymes (e.g., sulfotransferases) .
  • Molecular Docking : Align derivatives in enzyme active sites (e.g., using AutoDock Vina) to predict binding modes and guide synthesis .

Q. How can crystallographic data inform the design of stable polymorphs for acetamide derivatives?

Methodological Answer:

  • Hydrogen-Bond Analysis : Identify key intermolecular interactions (e.g., R₂²(10) dimer motifs in N–H⋯O networks) that stabilize specific polymorphs .
  • Thermal Stability Screening : Perform DSC/TGA to correlate melting points with packing efficiency.
  • Solvent Screening : Test crystallization in polar aprotic (acetonitrile) vs. aromatic (toluene) solvents to control nucleation kinetics .

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